![molecular formula C23H24N2O5 B2824273 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one CAS No. 859143-76-3](/img/structure/B2824273.png)
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a benzo[d][1,3]dioxol-5-ylmethyl group, a piperazin-1-yl group, and a 7-methoxy-2H-chromen-2-one group . These groups are common in many bioactive compounds.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a chromen-2-one (a type of heterocyclic compound), a methoxy group attached to the 7th carbon of the chromen-2-one, and a piperazine ring attached to the 4th carbon of the chromen-2-one via a methylene bridge .Aplicaciones Científicas De Investigación
Metabolism and Disposition Studies
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one has been the subject of various studies focusing on its metabolism and disposition. For example, in a study on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, the compound was shown to be extensively metabolized, with significant elimination occurring via feces. The study identified various metabolites and provided insights into the pharmacokinetic behavior of the drug, potentially contributing to the understanding of similar compounds such as this compound (Renzulli et al., 2011).
Receptor Occupancy and Drug Development
The compound has implications in the development of drugs targeting specific receptors in the brain. One study focused on the occupancy of the 5-HT(1A) receptor by a novel antagonist, providing a foundation for understanding the receptor interactions and the potential treatment implications for anxiety and mood disorders. This knowledge can be beneficial in the development and optimization of drugs similar to this compound (Rabiner et al., 2002).
Understanding Psychoactive Substance Prevalence
Studies have also utilized hair analysis to understand the prevalence of new psychoactive substances, including compounds structurally related to this compound. This research provides valuable insights into the patterns of drug use and can guide public health policies and treatment strategies (Rust et al., 2012).
Understanding Drug Interactions and Effects
Further research has been done on the subjective effects following administration of piperazine derivatives, providing a deeper understanding of their psychopharmacological profile. This information is crucial for predicting and managing the effects of drugs similar to this compound in clinical or recreational settings (Lin et al., 2011).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to influenceGABA-ergic neurotransmission in the brain
Mode of Action
It’s suggested that the compound might influence gaba-ergic neurotransmission in the brain . This could involve enhancing the activity of GABA, an inhibitory neurotransmitter, leading to decreased neuronal excitability.
Biochemical Pathways
The compound’s influence on GABA-ergic neurotransmission suggests that it may affect the GABAergic pathway. This pathway plays a crucial role in maintaining the balance between neuronal excitation and inhibition. Alterations in this pathway can lead to various neurological disorders, including epilepsy and depression .
Pharmacokinetics
The compound is predicted to have high gi absorption and bbb permeability, suggesting good bioavailability . It’s also predicted to be a substrate for P-glycoprotein, which could influence its distribution and elimination .
Result of Action
The compound’s potential influence on GABA-ergic neurotransmission could result in decreased neuronal excitability. This could potentially lead to anticonvulsant effects, as seen in similar compounds . Additionally, alterations in GABAergic signaling could potentially have antidepressant effects .
Propiedades
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-27-18-3-4-19-17(11-23(26)30-21(19)12-18)14-25-8-6-24(7-9-25)13-16-2-5-20-22(10-16)29-15-28-20/h2-5,10-12H,6-9,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCXUMQYSBTQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

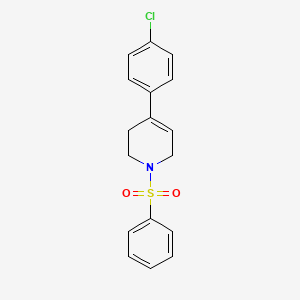
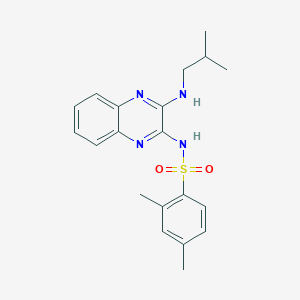

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2824196.png)
![3-(2-chloro-6-fluorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
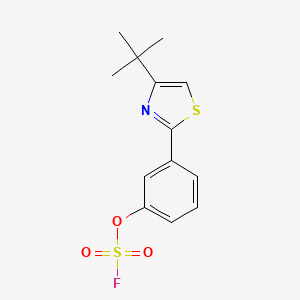
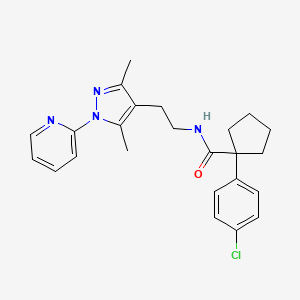
![N-(3-chloro-4-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2824202.png)

![2-{[1-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2824209.png)
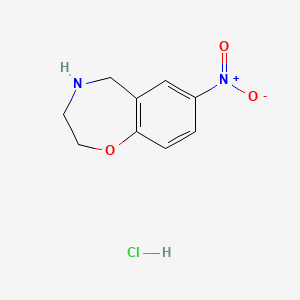
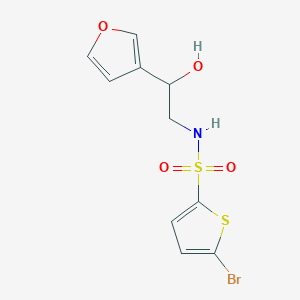

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide](/img/structure/B2824213.png)